molecular formula C20H19FN2O3 B5775392 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-FLUORO-4-METHYLPHENYL)BENZAMIDE

3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3-FLUORO-4-METHYLPHENYL)BENZAMIDE

Cat. No.: B5775392
M. Wt: 354.4 g/mol
InChI Key: XFYKHQVOQIYDTM-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-(3-fluoro-4-methylphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an isoxazole ring, a benzamide moiety, and a fluorinated phenyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N~1~-(3-fluoro-4-methylphenyl)benzamide typically involves multiple steps:

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-(3-fluoro-4-methylphenyl)benzamide undergoes various chemical reactions:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Mechanism of Action

The mechanism of action of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N~1~-(3-fluoro-4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-(3-fluoro-4-methylphenyl)benzamide can be compared with other similar compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c1-12-7-8-16(10-19(12)21)22-20(24)15-5-4-6-17(9-15)25-11-18-13(2)23-26-14(18)3/h4-10H,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYKHQVOQIYDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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